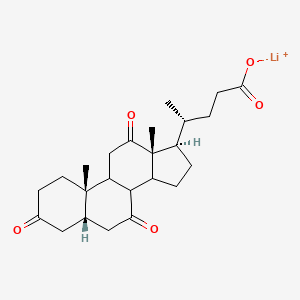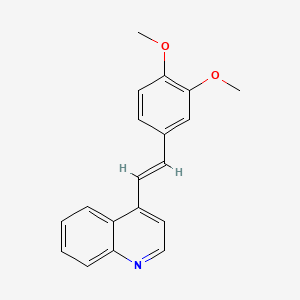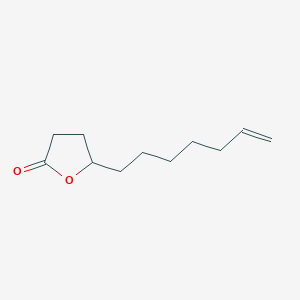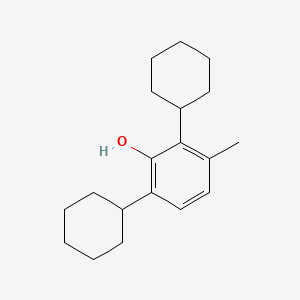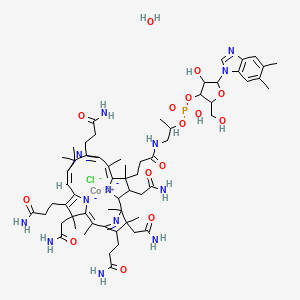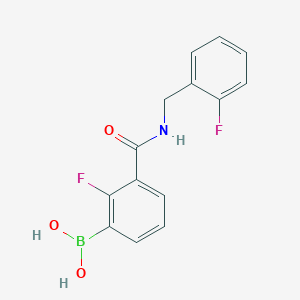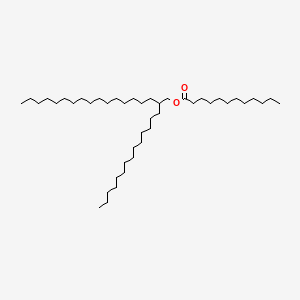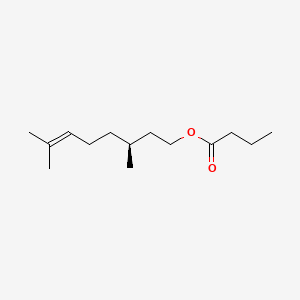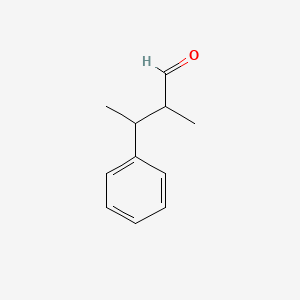
2,3-Dimethyl-3-phenylpropionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-3-phenylpropionaldehyde is an organic compound with the molecular formula C11H14O. It is a colorless liquid with a distinct aromatic odor. This compound is used in various fields, including organic synthesis and the fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dimethyl-3-phenylpropionaldehyde involves the Grignard reaction. This process typically starts with the reaction of (2-chloroethyl)benzene with magnesium in anhydrous tetrahydrofuran to form the Grignard reagent. This reagent is then reacted with N-formylpiperidine to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethyl-3-phenylpropionaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dimethyl-3-phenylpropionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Widely used in the fragrance industry due to its aromatic properties. .
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-3-phenylpropionaldehyde involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-phenylbutanal
- α,β-Dimethylbenzenepropanal
- Methyl-2-phenyl-3-butanol
Comparison: 2,3-Dimethyl-3-phenylpropionaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and different reactivity patterns, making it suitable for specific applications in synthesis and industry .
Propriétés
Numéro CAS |
97416-75-6 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-methyl-3-phenylbutanal |
InChI |
InChI=1S/C11H14O/c1-9(8-12)10(2)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
SMEMYAIGCRAVQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


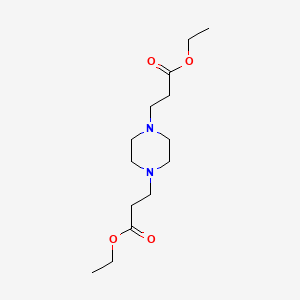
![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
